Nicofibrate

Übersicht

Beschreibung

Nicofibrate is an antilipidemic drug used primarily to reduce plasma cholesterol and triglycerides levels. It is a derivative of clofibrate and functions as a peroxisome proliferator-activated receptor-alpha (PPAR-alpha) agonist . This compound has shown significant efficacy in normalizing lipoprotein profiles without causing significant increases in uric acid levels or worsening carbohydrate tolerance .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Nicofibrate kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg umfasst die Veresterung von 2-(4-Chlorphenoxy)-2-methylpropansäure mit 3-Pyridylmethanol. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure und wird unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, allerdings in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsreaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Ausbeute an this compound zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nicofibrate unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohol-Derivate umwandeln.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Estergruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Hydroxid-Ionen oder Amine werden häufig bei Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von this compound sowie substituierte Produkte, abhängig vom verwendeten Nukleophil .

Wissenschaftliche Forschungsanwendungen

Nicofibrate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zu Veresterungs- und Oxidationsreaktionen eingesetzt.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf den Lipidstoffwechsel und seiner potenziellen Rolle bei der Behandlung von Stoffwechselstörungen.

Medizin: In klinischen Studien zur Bewertung seiner Wirksamkeit bei der Senkung von Cholesterin- und Triglyceridspiegeln eingesetzt.

Industrie: Bei der Entwicklung neuer Antilipidämie-Arzneimittel und -Formulierungen eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPAR-alpha). Diese Aktivierung führt zu einer erhöhten Expression von Genen, die am Lipidstoffwechsel beteiligt sind, was zu einer Senkung der Plasma-Cholesterin- und Triglyceridspiegel führt. Zu den primären molekularen Zielstrukturen gehören Enzyme, die am Fettsäureabbau und am Lipoproteinstoffwechsel beteiligt sind .

Wirkmechanismus

Nicofibrate exerts its effects by activating peroxisome proliferator-activated receptor-alpha (PPAR-alpha). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced plasma levels of cholesterol and triglycerides. The primary molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clofibrat: Ein Vorläufer von Nicofibrate mit ähnlichen lipidsenkenden Wirkungen.

Fenofibrat: Ein weiterer PPAR-alpha-Agonist mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Gemfibrozil: Ein Fibrat-Derivat mit vergleichbaren lipidsenkenden Wirkungen, aber unterschiedlichen molekularen Zielstrukturen.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner Fähigkeit, Lipoproteinprofile zu normalisieren, ohne den Harnsäurespiegel oder die Kohlenhydrattoleranz signifikant zu beeinflussen. Dies macht es zu einer wertvollen Option für Patienten mit Stoffwechselstörungen, die ein Risiko für die Entwicklung von Hyperurikämie oder Glukoseintoleranz haben .

Eigenschaften

CAS-Nummer |

31980-29-7 |

|---|---|

Molekularformel |

C16H16ClNO3 |

Molekulargewicht |

305.75 g/mol |

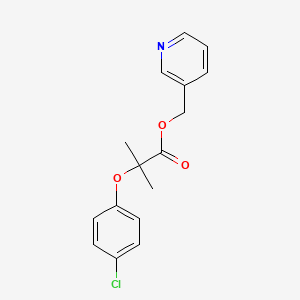

IUPAC-Name |

pyridin-3-ylmethyl 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C16H16ClNO3/c1-16(2,21-14-7-5-13(17)6-8-14)15(19)20-11-12-4-3-9-18-10-12/h3-10H,11H2,1-2H3 |

InChI-Schlüssel |

RARQHAFNGNPQCZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

Kanonische SMILES |

CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

Aussehen |

Solid powder |

melting_point |

48.5 °C |

Key on ui other cas no. |

31980-29-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Clofenpyride; Nicofibrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.